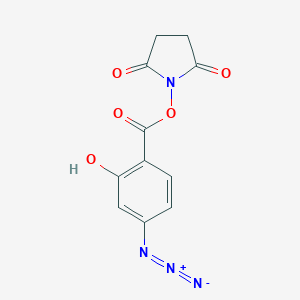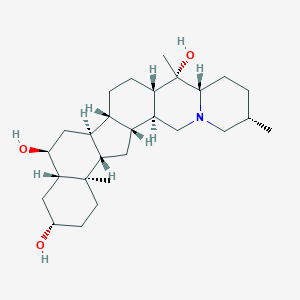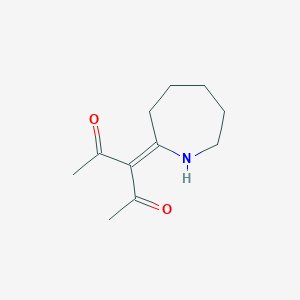
3-(Azepan-2-ylidene)pentane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Azepan-2-ylidene)pentane-2,4-dione, also known as APD, is a cyclic β-diketone that has been widely used in scientific research due to its unique chemical structure and properties. APD has been studied for its potential applications in various fields, including organic synthesis, material science, and biomedical research.
Aplicaciones Científicas De Investigación
3-(Azepan-2-ylidene)pentane-2,4-dione has been widely used in scientific research due to its unique chemical structure and properties. It has been studied for its potential applications in various fields, including organic synthesis, material science, and biomedical research. In organic synthesis, 3-(Azepan-2-ylidene)pentane-2,4-dione has been used as a building block for the synthesis of complex molecules due to its ability to form stable complexes with metal ions. In material science, 3-(Azepan-2-ylidene)pentane-2,4-dione has been used as a ligand for the synthesis of metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions and form porous structures. In biomedical research, 3-(Azepan-2-ylidene)pentane-2,4-dione has been studied for its potential applications as an anticancer agent, an antimicrobial agent, and a fluorescent probe for imaging.
Mecanismo De Acción
The mechanism of action of 3-(Azepan-2-ylidene)pentane-2,4-dione is based on its ability to form stable complexes with metal ions. In biological systems, 3-(Azepan-2-ylidene)pentane-2,4-dione can coordinate with metal ions, such as copper and iron, and form complexes that can interact with biomolecules, such as proteins and nucleic acids. The interaction of 3-(Azepan-2-ylidene)pentane-2,4-dione-metal complexes with biomolecules can lead to various biochemical and physiological effects, such as enzyme inhibition, DNA damage, and oxidative stress.
Efectos Bioquímicos Y Fisiológicos
3-(Azepan-2-ylidene)pentane-2,4-dione has been shown to have various biochemical and physiological effects, depending on the metal ion it coordinates with and the target biomolecule it interacts with. In biological systems, 3-(Azepan-2-ylidene)pentane-2,4-dione can inhibit the activity of metalloenzymes by binding to the metal ion cofactor and blocking the active site. 3-(Azepan-2-ylidene)pentane-2,4-dione can also induce DNA damage by generating reactive oxygen species (ROS) through the Fenton reaction. Furthermore, 3-(Azepan-2-ylidene)pentane-2,4-dione can induce oxidative stress by depleting cellular antioxidants and disrupting redox homeostasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(Azepan-2-ylidene)pentane-2,4-dione has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. 3-(Azepan-2-ylidene)pentane-2,4-dione is a stable compound that can be stored for long periods without degradation. It is also soluble in a wide range of organic solvents, which makes it easy to handle and use in various experiments. However, 3-(Azepan-2-ylidene)pentane-2,4-dione has some limitations, such as its potential toxicity and reactivity with biomolecules. 3-(Azepan-2-ylidene)pentane-2,4-dione can generate ROS and induce oxidative stress, which can affect the viability and function of cells. Furthermore, 3-(Azepan-2-ylidene)pentane-2,4-dione can interact with biomolecules, such as proteins and nucleic acids, and interfere with their function.
Direcciones Futuras
There are several future directions for the study of 3-(Azepan-2-ylidene)pentane-2,4-dione, including its potential applications in drug discovery, material science, and biomedical research. In drug discovery, 3-(Azepan-2-ylidene)pentane-2,4-dione can be used as a scaffold for the design of metal-based drugs that target metalloenzymes and other metal-dependent biomolecules. In material science, 3-(Azepan-2-ylidene)pentane-2,4-dione can be used as a building block for the synthesis of novel MOFs with unique properties and functions. In biomedical research, 3-(Azepan-2-ylidene)pentane-2,4-dione can be further studied for its potential applications as an anticancer agent, an antimicrobial agent, and a fluorescent probe for imaging. Furthermore, the development of 3-(Azepan-2-ylidene)pentane-2,4-dione derivatives with improved properties and reduced toxicity can expand its potential applications in various fields.
Métodos De Síntesis
The synthesis of 3-(Azepan-2-ylidene)pentane-2,4-dione can be achieved through the reaction of azepane with acetylacetone in the presence of a Lewis acid catalyst. The reaction proceeds through the formation of a cyclic intermediate, which undergoes a ring-opening reaction to yield the final product. The yield of 3-(Azepan-2-ylidene)pentane-2,4-dione can be improved by optimizing the reaction conditions, such as the choice of solvent, temperature, and catalyst.
Propiedades
Número CAS |
108140-18-7 |
|---|---|
Nombre del producto |
3-(Azepan-2-ylidene)pentane-2,4-dione |
Fórmula molecular |
C11H17NO2 |
Peso molecular |
195.26 g/mol |
Nombre IUPAC |
(E)-4-hydroxy-3-(3,4,5,6-tetrahydro-2H-azepin-7-yl)pent-3-en-2-one |
InChI |
InChI=1S/C11H17NO2/c1-8(13)11(9(2)14)10-6-4-3-5-7-12-10/h13H,3-7H2,1-2H3/b11-8- |
Clave InChI |
ZHJHPZXPBJOBQP-UHFFFAOYSA-N |
SMILES isomérico |
CC(=O)C(=C1CCCCCN1)C(=O)C |
SMILES |
CC(=C(C1=NCCCCC1)C(=O)C)O |
SMILES canónico |
CC(=O)C(=C1CCCCCN1)C(=O)C |
Sinónimos |
3-AZEPAN-2-YLIDENE-PENTANE-2,4-DIONE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



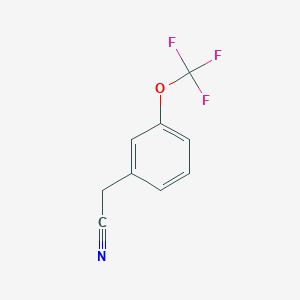
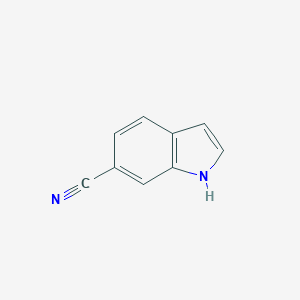

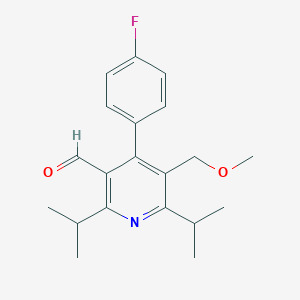
![[4-(4-Fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]methanol](/img/structure/B17185.png)
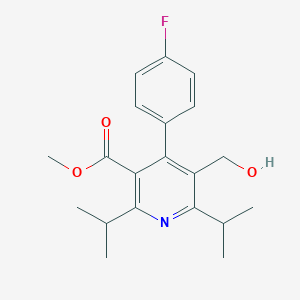
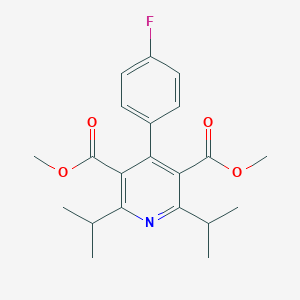
![2-methyl-1H-benzo[d]imidazole-4,7-diol](/img/structure/B17194.png)
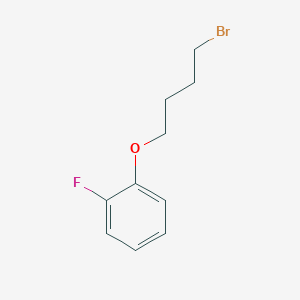
![2-Chloro-1H-imidazo[4,5-b]pyridine](/img/structure/B17196.png)
![4-[2-(2-Bromophenoxy)ethyl]morpholine](/img/structure/B17197.png)
![Thiazolo[5,4-d]pyrimidine, 5-amino-2-(methylthio)-](/img/structure/B17201.png)
